3-Fluoro-2-(3-fluorophenyl)isonicotinic acid

Beschreibung

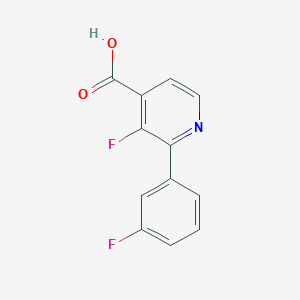

3-Fluoro-2-(3-fluorophenyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid (pyridine-4-carboxylic acid). Its structure features a fluorine atom at the 3-position of the pyridine ring and a 3-fluorophenyl group at the 2-position (Figure 1). This compound is hypothesized to exhibit unique physicochemical properties due to the electron-withdrawing effects of fluorine and the steric bulk of the aryl substituent.

Eigenschaften

Molekularformel |

C12H7F2NO2 |

|---|---|

Molekulargewicht |

235.19 g/mol |

IUPAC-Name |

3-fluoro-2-(3-fluorophenyl)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C12H7F2NO2/c13-8-3-1-2-7(6-8)11-10(14)9(12(16)17)4-5-15-11/h1-6H,(H,16,17) |

InChI-Schlüssel |

PBRRSFPDVQAZTA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)F)C2=NC=CC(=C2F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Fluor-2-(3-Fluorphenyl)isonicotinsäure beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren beginnt mit der Nitrierung von 2-Chlor-3-Nitropyridin, gefolgt von einer Fluorierungsreaktion unter Verwendung von Tetrabutylammoniumfluorid in Acetonitril. Das resultierende 2-Trifluormethyl-3-Fluorpyridin erfährt unter Einwirkung eines Lithiumreagenzes eine Wasserstoffabspaltung, und getrocknetes Kohlendioxidgas wird eingeleitet, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für großtechnische Operationen optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Reinigungssystemen und strengen Qualitätskontrollmaßnahmen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Fluor-2-(3-Fluorphenyl)isonicotinsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Chinonen oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Nitrogruppen in Amine oder andere reduzierte Formen umwandeln.

Substitution: Die Fluoratome können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um die Fluoratome zu ersetzen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu Chinonen führen, während Reduktion Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Building Block in Organic Synthesis

- Synthesis of Complex Molecules : 3-Fluoro-2-(3-fluorophenyl)isonicotinic acid serves as a crucial building block in the synthesis of more complex fluorinated organic molecules. Its structure allows for various chemical modifications, facilitating the development of new compounds with enhanced properties.

Reactivity and Transformation

- Chemical Reactions : The compound can undergo several types of reactions:

- Oxidation : Converts to quinones or other oxidized derivatives using agents like potassium permanganate.

- Reduction : Can be reduced to amines using lithium aluminum hydride.

- Substitution : The fluorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Quinones |

| Reduction | Lithium aluminum hydride | Amines |

| Substitution | Amines, thiols | Substituted derivatives |

Antimicrobial Properties

- Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics.

Mechanism of Action

- The compound interacts with specific enzymes involved in metabolic pathways, disrupting cellular processes. The presence of fluorine atoms enhances binding affinity and selectivity towards these targets, making it a potent inhibitor.

Case Study: Antibacterial Activity

- In a study investigating its antibacterial properties, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of kanamycin against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, indicating its potential as an effective antibacterial agent .

Medicinal Applications

Pharmaceutical Development

- Ongoing research focuses on its potential as a pharmaceutical intermediate, particularly in the development of anti-tuberculosis drugs. Its unique structure may enhance the efficacy and specificity of drug candidates targeting tuberculosis-causing bacteria.

Case Study: Anti-Tuberculosis Potential

- A recent investigation highlighted the compound's ability to inhibit key enzymes involved in the growth of Mycobacterium tuberculosis, suggesting its utility in developing new therapeutic agents for tuberculosis treatment .

Industrial Applications

Production of Advanced Materials

- In industry, this compound is utilized in the production of advanced materials, including fluorinated polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-(3-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The fluorine atoms enhance the compound’s binding affinity and selectivity for these targets, making it a potent inhibitor .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Analysis

Key analogs and their substituent effects are compared below:

Key Observations:

- Electron Effects : The trifluoromethyl group (-CF₃) in 3-Fluoro-2-(trifluoromethyl)isonicotinic acid exerts stronger electron-withdrawing effects than fluorine or chlorine, lowering the carboxylic acid’s pKa and enhancing reactivity .

- Polarity : Hydroxyl groups (e.g., 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid) increase hydrophilicity, whereas aryl/alkyl groups enhance lipophilicity .

- Metabolic Stability: Fluorinated analogs are less susceptible to microbial degradation compared to non-fluorinated isonicotinic acid derivatives, as seen in hydroxylation resistance .

Physicochemical Properties

Biologische Aktivität

3-Fluoro-2-(3-fluorophenyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of fluorine atoms, may enhance its pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of fluorine atoms in the structure is believed to influence the compound's lipophilicity and metabolic stability, which are crucial for its biological efficacy.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly those involved in oxidative stress responses. It has been shown to inhibit certain enzymes by binding to their active sites, thus modulating their activity. For instance, studies have demonstrated its potential to inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism and detoxification processes .

Cellular Effects

The compound exhibits significant effects on cellular signaling pathways. It can influence apoptosis and stress response mechanisms by modulating the activity of key signaling proteins. For example, it has been reported to enhance the expression of genes associated with antioxidant defenses, thereby improving cellular resilience against oxidative stress .

Dosage-Dependent Effects

The biological activity of this compound varies with dosage. At lower concentrations, it may exhibit protective effects against oxidative damage, while at higher doses, it can induce cytotoxicity and apoptosis in various cell lines. This dosage-dependent behavior underscores the importance of careful dose optimization in therapeutic contexts .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. Its efficacy against various bacterial strains has been evaluated, revealing moderate activity with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Anticancer Properties

Emerging evidence indicates that this compound may have anticancer potential. It has been tested in vitro against several cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis. The mechanisms behind these effects are thought to involve the modulation of cell cycle regulators and apoptotic pathways .

Case Studies

- Antioxidant Activity : A study conducted on human liver cells demonstrated that treatment with this compound resulted in a significant increase in antioxidant enzyme levels, suggesting its role as an antioxidant agent.

- Cytotoxicity in Cancer Models : In vitro assays using breast cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM, with a marked decrease in cell viability observed at higher doses .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-fluoro-2-(3-fluorophenyl)isonicotinic acid, and how can fluorination efficiency be optimized?

- Methodology : Fluorinated aromatic compounds often require regioselective fluorination. A two-step approach can be employed:

Core structure assembly : Use Suzuki-Miyaura coupling to introduce the 3-fluorophenyl group to the pyridine ring. Optimize reaction conditions (e.g., Pd catalysts, base selection) to minimize dehalogenation of fluorine .

Carboxylic acid introduction : Hydrolyze a nitrile or ester precursor under acidic/basic conditions. For fluorinated derivatives, use microwave-assisted hydrolysis to reduce side reactions and improve yield .

- Fluorination optimization : Monitor reaction progress via NMR to confirm regiochemistry and purity. Use fluorinated aryl boronic esters to enhance coupling efficiency .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Key techniques :

- X-ray crystallography : Resolve ambiguities in fluorine substitution patterns (e.g., distinguish ortho/meta/para positions on the phenyl ring) .

- Multinuclear NMR : Use , , and NMR to verify substituent positions. NMR chemical shifts are highly sensitive to electronic environments, aiding in distinguishing fluorophenyl isomers .

- Mass spectrometry (HRMS) : Confirm molecular weight and detect trace impurities (e.g., dehalogenated byproducts) .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for reactions, and aqueous-organic mixtures (e.g., MeOH/HO) for biological assays. Fluorinated aromatic compounds often exhibit low aqueous solubility; sonication or co-solvents may enhance dissolution .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 1–4 weeks) to assess degradation. Fluorophenyl groups are generally stable, but the carboxylic acid moiety may esterify under acidic conditions. Store at −20°C in desiccated environments .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in therapeutic applications (e.g., enzyme inhibition)?

- Approach :

Analog synthesis : Modify the fluorophenyl group (e.g., replace with trifluoromethyl or nitro substituents) and compare bioactivity .

Enzyme assays : Test inhibitory effects on targets like dihydroorotate dehydrogenase (DHODH), leveraging known SAR of isonicotinic acid derivatives. Use kinetic assays (IC, K) to quantify potency .

Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions, focusing on fluorine’s role in hydrophobic contacts or electrostatic complementarity .

Q. What strategies are effective for synthesizing and characterizing metal complexes involving this compound?

- Synthesis : React with transition metals (Cu, Co, Ni) under reflux in ethanol/water. Use a 1:2 molar ratio (metal:ligand) to favor octahedral geometries. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands .

- Characterization :

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) in crystal structures .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways of complexes .

Q. How can reactive intermediates (e.g., fluorinated nitro precursors) be safely handled and purified?

- Safety protocols : Use explosion-resistant equipment for reactions involving fluoronitro intermediates (e.g., 3-fluoro-2-nitrobenzoic acid derivatives). Conduct small-scale trials to assess exothermicity .

- Purification : Employ column chromatography with silica gel modified with 5% KF to suppress acidic decomposition. Confirm purity via HPLC with UV detection at 254 nm .

Q. How should discrepancies in thermodynamic data (e.g., sublimation enthalpies) be resolved for fluorinated isonicotinic acids?

- Methodology :

Isothermal thermogravimetry : Measure sublimation rates at controlled temperatures (25–150°C) and apply the Clausius-Clapeyron equation to calculate Δ. Compare results with DFT-computed lattice energies .

Cross-validate techniques : Use differential scanning calorimetry (DSC) and solution calorimetry to resolve inconsistencies. For example, prior studies on nicotinic acid showed Δ variations of ±5 kJ·mol; statistical averaging across methods improves reliability .

Q. What advanced analytical techniques can distinguish structural isomers of fluorinated pyridinecarboxylic acids?

- Terahertz time-domain spectroscopy (THz-TDS) : Acquire spectra in 0.1–4.0 THz range. Isonicotinic acid isomers exhibit distinct absorption peaks due to variations in hydrogen-bonding networks and molecular vibrations .

- Solid-state NMR : Use or magic-angle spinning (MAS) NMR to probe crystal packing differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.